Methyl 5-chlorothiophene-2-carboxylate
Overview
Description
Methyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 5-chlorothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Methyl 5-chlorothiophene-2-carboxylate may potentially influence various biochemical pathways, but the specific pathways affected by this compound are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other chemicals or biological entities, and physical conditions such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chlorothiophene-2-carboxylate can be synthesized through the esterification of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to produce corresponding alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohols or other reduced thiophene compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Methyl 5-bromothiophene-2-carboxylate
- Methyl 5-iodothiophene-2-carboxylate
- Methyl 5-fluorothiophene-2-carboxylate
Comparison: Methyl 5-chlorothiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, iodine, or fluorine counterparts. The chlorine atom provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
methyl 5-chlorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGSFPLDUMEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343397 | |
Record name | methyl 5-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35475-03-7 | |
Record name | methyl 5-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-chlorothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: The research emphasizes the importance of accurate quantification of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Could similar analytical challenges arise in detecting trace amounts of Methyl 5-chlorothiophene-2-carboxylate, if it were an intermediate or impurity? What analytical techniques could be employed?
A2: Yes, similar analytical challenges could definitely arise. Detecting and quantifying trace amounts of structurally related compounds, like this compound as a potential impurity, requires highly sensitive and selective analytical methods. [] The researchers in the paper utilized HPLC (High Performance Liquid Chromatography) for the analysis of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Similar chromatographic techniques, potentially coupled with mass spectrometry (HPLC-MS or GC-MS), would likely be necessary to achieve the required sensitivity and selectivity for this compound quantification. Method development would need to focus on optimizing chromatographic separation and detection parameters to differentiate the compound from Rivaroxaban and other potential impurities.
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